N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide
Overview
Description
“N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The exact purpose or applications of this compound are not specified in the available resources.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.286 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Mechanism of Action
Target of Action
The primary target of 1-Benzoyl-N-(4-Carbamoylphenyl)Piperidine-4-Carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . Under normal circumstances, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal. When AChE is inhibited, acetylcholine persists in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron .
Pharmacokinetics
Based on its structural similarity to other piperidine derivatives, it is likely to have good bioavailability and to be metabolized by the liver . The compound’s ADME properties would need to be further investigated for a more accurate understanding.
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic neurotransmission . This can have various effects depending on the specific location within the nervous system. For example, in the cerebral cortex and hippocampus, it could potentially lead to improvements in memory and cognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to inhibit AChE. Additionally, the presence of other substances could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Properties
IUPAC Name |
1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUNCDSVAUCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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